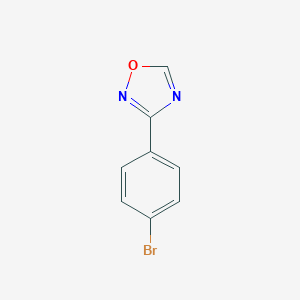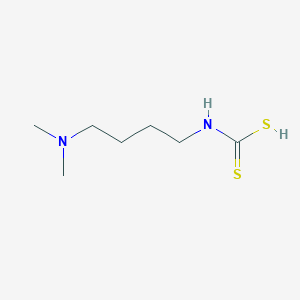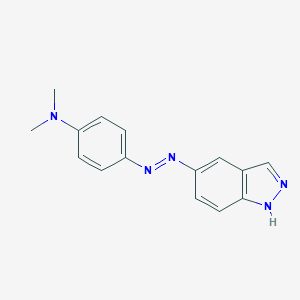
5-Dimethylaminophenylazoindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylaminophenylazoindazole, also known as DAPI, is a fluorescent stain that is commonly used in biological research to label DNA. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. DAPI is widely used in various applications, including cell imaging, flow cytometry, and fluorescence microscopy.
Wirkmechanismus
The mechanism of action of 5-Dimethylaminophenylazoindazole involves the specific binding of the molecule to the minor groove of double-stranded DNA. The binding of 5-Dimethylaminophenylazoindazole induces a conformational change in the DNA molecule, resulting in the emission of blue fluorescence upon excitation with ultraviolet light.
Biochemische Und Physiologische Effekte
5-Dimethylaminophenylazoindazole is a relatively safe compound and does not have any significant biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 5-Dimethylaminophenylazoindazole is a potent mutagen and should be handled with care in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Dimethylaminophenylazoindazole in lab experiments is its ability to specifically label DNA. 5-Dimethylaminophenylazoindazole is a highly sensitive stain and can detect even small amounts of DNA. Additionally, 5-Dimethylaminophenylazoindazole is relatively easy to use and can be incorporated into various experimental protocols.
However, there are also some limitations to using 5-Dimethylaminophenylazoindazole in lab experiments. One of the main limitations is its specificity for DNA. 5-Dimethylaminophenylazoindazole cannot be used to label other cellular structures, such as proteins or lipids. Additionally, 5-Dimethylaminophenylazoindazole is not suitable for live cell imaging, as it requires fixation and permeabilization of cells prior to staining.
Zukünftige Richtungen
There are several future directions for the use of 5-Dimethylaminophenylazoindazole in scientific research. One area of interest is the development of new fluorescent dyes that can specifically label other cellular structures. Additionally, there is ongoing research into the use of 5-Dimethylaminophenylazoindazole in combination with other fluorescent dyes to label multiple structures within cells. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize 5-Dimethylaminophenylazoindazole-labeled DNA in vivo.
Synthesemethoden
The synthesis of 5-Dimethylaminophenylazoindazole involves the reaction of 5-dimethylaminophenylazo-2-hydroxybenzimidazole with sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield the final product. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-Dimethylaminophenylazoindazole is widely used in scientific research as a fluorescent stain for DNA labeling. It is commonly used in cell imaging and fluorescence microscopy to visualize the nucleus of cells. 5-Dimethylaminophenylazoindazole can also be used in flow cytometry to analyze the DNA content of cells. Additionally, 5-Dimethylaminophenylazoindazole can be used in combination with other fluorescent dyes to label specific structures within cells.
Eigenschaften
CAS-Nummer |
17309-86-3 |
|---|---|
Produktname |
5-Dimethylaminophenylazoindazole |
Molekularformel |
C15H15N5 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-(1H-indazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-6-3-12(4-7-14)17-18-13-5-8-15-11(9-13)10-16-19-15/h3-10H,1-2H3,(H,16,19) |
InChI-Schlüssel |
URZDYTSUBPMDNZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Synonyme |
5-dimethylaminophenylazoindazole 5I-DAB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



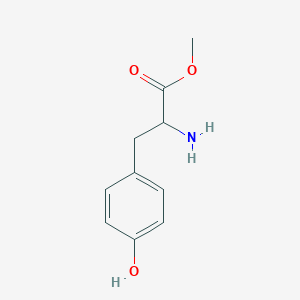
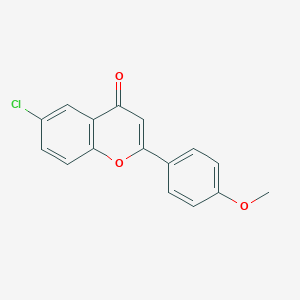
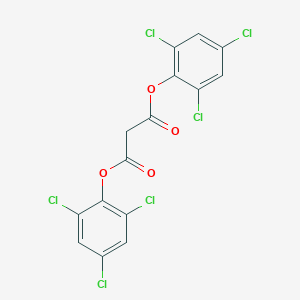

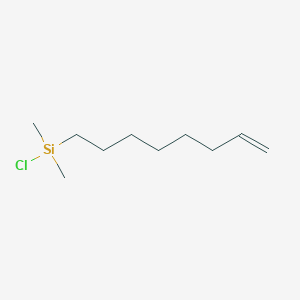


![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)

